4-[4-(2-Phenoxyethoxy)benzoyl]morpholine
Description
4-[4-(2-Phenoxyethoxy)benzoyl]morpholine is a morpholine derivative featuring a benzoyl core substituted with a phenoxyethoxy group at the para position. This compound is structurally characterized by:
- Morpholine ring: A six-membered heterocycle containing one oxygen and one nitrogen atom.
- Benzoyl group: A carbonyl-linked benzene ring.
- Phenoxyethoxy substituent: A flexible ether chain terminating in a phenyl group, which enhances lipophilicity and influences molecular interactions.
Properties
Molecular Formula |
C19H21NO4 |
|---|---|
Molecular Weight |
327.4g/mol |
IUPAC Name |
morpholin-4-yl-[4-(2-phenoxyethoxy)phenyl]methanone |
InChI |
InChI=1S/C19H21NO4/c21-19(20-10-12-22-13-11-20)16-6-8-18(9-7-16)24-15-14-23-17-4-2-1-3-5-17/h1-9H,10-15H2 |
InChI Key |
JGJLVCLZEALQMC-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)OCCOC3=CC=CC=C3 |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)OCCOC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table compares key structural and physicochemical features of 4-[4-(2-Phenoxyethoxy)benzoyl]morpholine with its analogs:
*Calculated or estimated using analogous substituents. †Estimated based on substituent contributions (e.g., phenoxyethoxy ≈ +2.0 log P units). ‡Calculated using fragment-based methods.
Key Observations:
- Substituent Effects: The phenoxyethoxy group increases lipophilicity (cLog P ~3.5) compared to methoxy-substituted analogs (cLog P ~1.8) .
- Positional Isomerism : The ortho-substituted isomer () may exhibit steric hindrance or altered binding compared to the para-substituted target compound.
- Electron-Withdrawing Groups : The pentafluorosulfanyl substituent () enhances thermal stability (mp ~160°C) due to strong electron-withdrawing effects.
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